2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran is a complex organic compound that features both a benzofuran and a nitrothiophene moiety Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring, while nitrothiophene is a thiophene ring substituted with a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran typically involves the coupling of a benzofuran derivative with a nitrothiophene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of benzofuran with a halogenated nitrothiophene in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, and the reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Coupling Reactions: The vinyl group can participate in cross-coupling reactions like Heck or Sonogashira coupling to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products
Reduction: 2-(2-(5-Aminothiophen-2-yl)vinyl)benzofuran.
Substitution: Halogenated or nitrated derivatives of the original compound.
Coupling: Various complex organic molecules with extended conjugation or functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.
Materials Science: The compound is explored for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to its conjugated system.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Wirkmechanismus
The mechanism of action of 2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran depends on its application:
Medicinal Chemistry: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition of specific biological pathways.
Materials Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission, making it suitable for use in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzothiophene: Similar structure but with a thiophene ring instead of a furan ring.
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzimidazole: Similar structure but with an imidazole ring instead of a furan ring.
Uniqueness
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran is unique due to its combination of a benzofuran and a nitrothiophene moiety, which imparts distinct electronic and chemical properties. This combination allows for diverse applications in both medicinal chemistry and materials science, making it a versatile compound for research and development .
Eigenschaften
Molekularformel |
C14H9NO3S |
---|---|
Molekulargewicht |
271.29 g/mol |
IUPAC-Name |
2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]-1-benzofuran |
InChI |
InChI=1S/C14H9NO3S/c16-15(17)14-8-7-12(19-14)6-5-11-9-10-3-1-2-4-13(10)18-11/h1-9H/b6-5+ |
InChI-Schlüssel |
RPKKJMUHEPITHX-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C(O2)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C=CC3=CC=C(S3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.